molecular formula C9H17NO B6239925 8-methoxy-5-azaspiro[3.5]nonane CAS No. 2361636-52-2

8-methoxy-5-azaspiro[3.5]nonane

Cat. No.: B6239925
CAS No.: 2361636-52-2
M. Wt: 155.24 g/mol
InChI Key: NEHJVYBKNUSGBR-UHFFFAOYSA-N
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Description

8-Methoxy-5-azaspiro[3.5]nonane is a chemical compound that has garnered significant interest in scientific research due to its unique spirocyclic structure and potential biological activity. This compound is characterized by a spirocyclic framework where a nitrogen atom is incorporated into the ring system, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate amines with cyclic ketones or aldehydes, followed by cyclization under acidic or basic conditions. For instance, the reaction of a methoxy-substituted amine with a cyclic ketone in the presence of a strong acid can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency. The scalability of these processes is crucial for large-scale production, especially for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced spirocyclic amines.

    Substitution: Functionalized spirocyclic derivatives.

Scientific Research Applications

8-Methoxy-5-azaspiro[3.5]nonane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a scaffold for drug discovery, particularly in the development of novel therapeutics for neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methoxy-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, enhancing its potency and selectivity. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with an oxygen atom in the ring system.

    1-Substituted 2-azaspiro[3.3]heptanes: Compounds with a smaller ring size but similar spirocyclic framework.

Uniqueness

8-Methoxy-5-azaspiro[3.5]nonane is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and binding affinity, making it a valuable compound in drug discovery and development .

Properties

CAS No.

2361636-52-2

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8-methoxy-5-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-3-6-10-9(7-8)4-2-5-9/h8,10H,2-7H2,1H3

InChI Key

NEHJVYBKNUSGBR-UHFFFAOYSA-N

Canonical SMILES

COC1CCNC2(C1)CCC2

Purity

95

Origin of Product

United States

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